molecular formula C5H12N2O B13324292 Cis-2-hydrazinylcyclopentan-1-ol

Cis-2-hydrazinylcyclopentan-1-ol

Cat. No.: B13324292
M. Wt: 116.16 g/mol
InChI Key: AVNLGJQEAPPVNR-CRCLSJGQSA-N
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Description

Cis-2-hydrazinylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydrazinyl group and a hydroxyl group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-hydrazinylcyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate in the presence of a reducing agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cis-2-hydrazinylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazinyl group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed under basic conditions.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentylamines.

    Substitution: Cyclopentyl ethers and halides.

Scientific Research Applications

Cis-2-hydrazinylcyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-hydrazinylcyclopentan-1-ol involves its interaction with molecular targets through its hydrazinyl and hydroxyl groups. These functional groups can form hydrogen bonds and covalent bonds with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cis-2-hydrazinylcyclohexan-1-ol: Similar structure but with a six-membered ring.

    Trans-2-hydrazinylcyclopentan-1-ol: Similar structure but with a trans configuration.

    2-hydrazinylcyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

Cis-2-hydrazinylcyclopentan-1-ol is unique due to its specific cis configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its trans isomer or other similar compounds.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(1R,2S)-2-hydrazinylcyclopentan-1-ol

InChI

InChI=1S/C5H12N2O/c6-7-4-2-1-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5+/m0/s1

InChI Key

AVNLGJQEAPPVNR-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)NN

Canonical SMILES

C1CC(C(C1)O)NN

Origin of Product

United States

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